

Introduction: The Significance of Chiral Isochroman Scaffolds

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Compound of Interest

Compound Name: (S)-2-(Isochroman-1-yl)ethanol

CAS No.: 177742-21-1

Cat. No.: B184728

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The isochroman framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, making it an attractive scaffold for drug design. When combined with stereocenters, such as in **(S)-2-(Isochroman-1-yl)ethanol**, the molecule becomes a valuable chiral building block for asymmetric synthesis.

The stereochemical configuration of a drug is critical, as enantiomers of a chiral compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The human body is an inherently chiral environment, leading to stereospecific interactions with receptors, enzymes, and other biological targets.[3] Consequently, the development of enantiomerically pure compounds is a cornerstone of modern drug discovery, aiming to produce more selective and safer medicines by isolating the therapeutically beneficial enantiomer (the eutomer) from its less active or potentially harmful counterpart (the distomer). [2][3]

This guide provides a technical overview of **(S)-2-(Isochroman-1-yl)ethanol**, a compound of interest for researchers and drug development professionals. Due to the limited availability of direct experimental literature on this specific molecule, this document synthesizes information

from established principles of isochroman chemistry, asymmetric synthesis, and medicinal chemistry to present its core chemical properties, propose a robust synthetic strategy, and explore its potential applications as a sophisticated intermediate in pharmaceutical research.

Physicochemical and Spectroscopic Profile

The fundamental properties of **(S)-2-(Isochroman-1-yl)ethanol** are derived from its constituent functional groups: the isochroman ring system and the primary alcohol sidechain.

Core Physical Properties

The following table summarizes the known and predicted physical properties of the molecule.

Property	Value / Prediction	Source / Basis
CAS Number	177742-21-1	[4]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[4]
Molecular Weight	178.23 g/mol	[4]
Appearance	Predicted: Colorless to pale yellow oil or low-melting solid	Based on similar small-molecule alcohols and ethers.
Boiling Point	Predicted: >250 °C at 760 mmHg	Estimated based on compounds of similar size and functionality, like 1-(2-Naphthyl)ethanol (316 °C).[5]
Solubility	Predicted: Soluble in polar organic solvents (Ethanol, Methanol, Dichloromethane, Ethyl Acetate); sparingly soluble in water.	Based on the presence of a polar hydroxyl group and a larger, nonpolar aromatic ether structure.[6]
Optical Rotation	[α] _D : Not publicly reported. Expected to be non-zero due to the (S)-chiral center.	Chirality is a defining feature of the molecule.[2]

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral data for **(S)-2-(Isochroman-1-yl)ethanol** are outlined below.

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber	Rationale
^1H NMR	O-H Proton	δ 1.5-3.5 (broad singlet)	Position is variable and depends on concentration and solvent due to hydrogen exchange. [7]
Ar-H	δ 6.8-7.2 (multiplet, 4H)	Protons on the benzene ring of the isochroman core.	
O-CH-CH ₂	δ 4.8-5.0 (triplet or multiplet, 1H)	The benzylic, acetal proton at the C1 position.	
Ar-CH ₂ -O	δ 3.8-4.2 (multiplet, 2H)	The two diastereotopic protons of the methylene group within the isochroman ether.	
O-CH ₂ -CH ₂ OH	δ 3.6-3.8 (multiplet, 2H)	Protons of the methylene group bearing the hydroxyl function.[7]	
Ar-CH ₂ -CH ₂	δ 2.8-3.0 (multiplet, 2H)	Protons of the methylene group at the C4 position of the isochroman core.	
CH-CH ₂ -CH ₂ OH	δ 1.8-2.1 (multiplet, 2H)	Protons of the methylene group adjacent to the chiral center.	
^{13}C NMR	Aromatic Carbons	δ 120-140	Six distinct signals for the benzene ring

carbons.

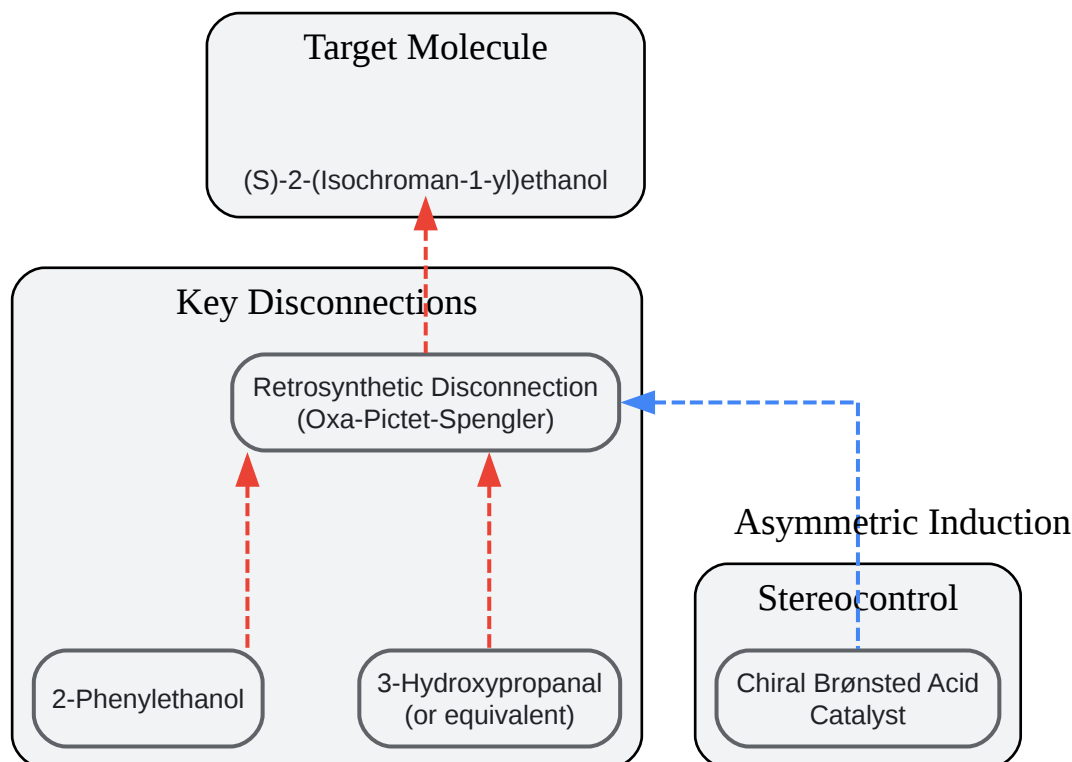
O-C-O (Acetal C1)	δ ~75-80	The chiral carbon atom of the isochroman ring.	
Ar-CH ₂ -O	δ ~65-70	Methylene carbon within the isochroman ether.	
HO-CH ₂	δ ~60-65	Carbon of the primary alcohol.	
Other Aliphatic C	δ ~25-40	Remaining methylene carbons in the structure.	
IR Spectroscopy	O-H Stretch	3200-3500 cm ⁻¹ (broad, strong)	Characteristic of a hydrogen-bonded primary alcohol.[8]
C-H Stretch (Aromatic)	3000-3100 cm ⁻¹ (medium)	C-H bonds on the benzene ring.	
C-H Stretch (Aliphatic)	2850-2960 cm ⁻¹ (medium-strong)	C-H bonds of the methylene and methine groups.	
C-O Stretch	1050-1150 cm ⁻¹ (strong)	Overlapping signals from the ether and primary alcohol C-O bonds.[8]	

Proposed Asymmetric Synthesis

An efficient and stereocontrolled synthesis is paramount for accessing enantiomerically pure **(S)-2-(Isochroman-1-yl)ethanol**. While specific literature for this target is scarce, a robust strategy can be designed based on the well-established oxa-Pictet-Spengler reaction.[9] This reaction involves the acid-catalyzed cyclization of a 2-phenylethanol derivative with an aldehyde or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the isochroman ring at the C1-oxygen bond and the C1-C9a bond, revealing the key starting materials: 2-phenylethanol and a suitable C3-aldehyde synthon. To control the stereochemistry at the C1 position, an asymmetric catalyst is proposed.



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Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Workflow

The proposed synthesis utilizes 2-phenylethanol and acrolein (as a precursor to 3-hydroxypropanal) in the presence of a chiral phosphoric acid (CPA) catalyst. CPAs are powerful Brønsted acid catalysts known for inducing high enantioselectivity in a variety of reactions, including cyclizations.

Caption: Proposed workflow for the asymmetric synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, literature-informed procedure designed to be a self-validating system through in-process controls and final characterization.

Objective: To synthesize **(S)-2-(Isochroman-1-yl)ethanol** with high enantiomeric excess.

Materials:

- 2-Phenylethanol (1.0 equiv)
- Acrolein (1.2 equiv)
- (R)-TRIP Chiral Phosphoric Acid Catalyst (e.g., (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)
- Toluene (anhydrous)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel (230-400 mesh)

Procedure:

- Reaction Setup:
 - To an oven-dried, 100 mL round-bottom flask under an inert atmosphere (N_2 or Ar), add the chiral phosphoric acid catalyst (5 mol%).
 - Add anhydrous toluene (approx. 0.2 M relative to 2-phenylethanol).
 - Stir the solution at room temperature for 10 minutes to ensure the catalyst dissolves.

- Add 2-phenylethanol (1.0 equiv) via syringe.
- Cool the mixture to 0 °C using an ice bath.
- Reagent Addition & Reaction:
 - Slowly add acrolein (1.2 equiv) dropwise over 15 minutes. Causality: Slow addition prevents polymerization of acrolein and controls the initial exotherm.
 - After addition is complete, remove the ice bath and warm the reaction to 40 °C.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4 hours until the starting material is consumed (typically 24-48 hours).
- Workup and Extraction:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by adding saturated NaHCO₃ solution (20 mL). Causality: This neutralizes the acidic catalyst, stopping the reaction.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
 - Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification:
 - Purify the crude oil via flash column chromatography on silica gel.
 - Use a gradient solvent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.
 - Collect fractions and analyze by TLC to isolate the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure.

- Characterization and Validation:
 - Structural Verification: Obtain ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure matches that of 2-(isochroman-1-yl)ethanol.
 - Enantiomeric Excess (e.e.) Determination: Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). Compare the retention times to a racemic standard (synthesized using an achiral acid like HCl) to calculate the e.e.

Applications in Medicinal Chemistry and Drug Discovery

(S)-2-(Isochroman-1-yl)ethanol is not viewed as a final drug candidate but as a high-value chiral intermediate. Its utility stems from the two reactive handles it possesses: the secondary hydroxyl group and the potential for electrophilic aromatic substitution on the benzene ring.

- Chiral Building Block: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups (e.g., amines, esters, ethers). This allows for its incorporation into larger, more complex molecules where the (S)-stereocenter can play a crucial role in defining the pharmacophore's geometry. The process of identifying a molecular target and optimizing a "hit" compound into a "lead" often involves intensive structure-activity relationship (SAR) investigations, for which such building blocks are essential.[\[10\]](#)
- Scaffold for Library Synthesis: The isochroman core can be further functionalized. Friedel-Crafts or other electrophilic aromatic substitution reactions can introduce substituents onto the benzene ring, allowing for the creation of a library of analogs. This library can then be screened against various biological targets to identify novel hit compounds.
- Probing Biological Space: In early drug discovery, exploring chemical space is crucial.[\[10\]](#) The defined three-dimensional structure of the isochroman ring combined with the specific (S)-stereochemistry of the sidechain helps researchers probe the topology of protein binding pockets with high precision. Advanced structural biology techniques like cryo-electron microscopy can reveal how such rigid scaffolds interact with their targets, guiding further optimization.[\[11\]](#) The fundamental principle is that biological systems are chiral selectors,

and the interaction of a small molecule with a target like an enzyme or receptor is highly dependent on its stereochemistry.[1]

Conclusion

(S)-2-(Isochroman-1-yl)ethanol represents a quintessential example of a modern chiral building block for drug discovery and development. While direct data on the compound is limited, its chemical properties can be reliably predicted from its structure. Its synthesis can be approached through established, powerful methods of asymmetric catalysis, such as the oxo-Pictet-Spengler reaction, enabling access to enantiomerically pure material. The true value of this molecule lies in its potential as a versatile intermediate, providing a rigid scaffold and a key stereocenter that medicinal chemists can leverage to construct novel, potent, and selective therapeutic agents. As the demand for enantiopure drugs continues to grow, the importance of such well-defined chiral synthons will only increase.

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